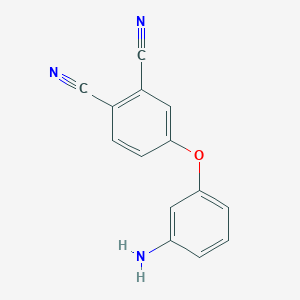

4-(3-Aminophenoxy)phthalonitrile

Descripción

Structure

2D Structure

Propiedades

Número CAS |

116822-66-3 |

|---|---|

Fórmula molecular |

C14H9N3O |

Peso molecular |

235.24 g/mol |

Nombre IUPAC |

4-(3-aminophenoxy)benzene-1,2-dicarbonitrile |

InChI |

InChI=1S/C14H9N3O/c15-8-10-4-5-14(6-11(10)9-16)18-13-3-1-2-12(17)7-13/h1-7H,17H2 |

Clave InChI |

UKBHTTQHEPMYPP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)N |

Origen del producto |

United States |

Synthesis and Characterization

The primary method for synthesizing 4-(3-Aminophenoxy)phthalonitrile is through a nucleophilic aromatic substitution reaction. tandfonline.comresearchgate.net This typically involves the reaction of 4-nitrophthalonitrile (B195368) with 3-aminophenol (B1664112) in the presence of a base, such as potassium carbonate, in a dipolar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comkpi.ua

The reaction mixture is typically stirred at a controlled temperature to facilitate the displacement of the nitro group on the 4-nitrophthalonitrile by the phenoxide ion of 3-aminophenol. kpi.ua The resulting product, this compound, can then be purified using techniques like precipitation and recrystallization to obtain a high-purity solid. google.com

Characterization of the synthesized compound is crucial to confirm its identity and purity. Common analytical techniques employed include:

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the amine (N-H), ether (C-O-C), and nitrile (C≡N) groups. researchgate.netelsevierpure.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the connectivity of the atoms. researchgate.netrsc.org

Differential Scanning Calorimetry (DSC): To determine the melting point and study the curing behavior of the monomer. tandfonline.comresearchgate.netrsc.org

Elemental Analysis: To verify the empirical formula of the compound. isuct.ru

Properties of 4 3 Aminophenoxy Phthalonitrile

The physical and chemical properties of 4-(3-Aminophenoxy)phthalonitrile are fundamental to its application in polymer synthesis.

Table 1: Key

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉N₃O nih.govsci-toys.comchemspider.com |

| Molecular Weight | 235.24 g/mol nih.gov |

| Appearance | Off-white solid sigmaaldrich.comwikipedia.org |

| Melting Point | 245–248 °C google.com |

| Solubility | Soluble in common organic solvents like DMF and NMP. tandfonline.comgoogle.com |

Polymerization and Curing Behavior

The polymerization of phthalonitrile (B49051) monomers, including those incorporating 4-(3-Aminophenoxy)phthalonitrile, proceeds via a complex, thermally induced, ring-forming addition reaction. tandfonline.comecust.edu.cn The presence of the amine group in this compound acts as a catalyst, initiating the cyclotrimerization of the nitrile groups to form highly stable triazine rings. elsevierpure.comecust.edu.cn This process leads to the formation of a rigid, three-dimensional, cross-linked network.

The curing process can be monitored using techniques like DSC, which shows a characteristic exothermic peak corresponding to the polymerization reaction. tandfonline.comresearchgate.netrsc.org The curing cycle typically involves heating the monomer or a blend of monomers to a specific temperature profile. google.comgoogle.com For instance, a common curing schedule might involve heating at progressively higher temperatures, such as 250 °C, 280 °C, and finally 315 °C, for several hours at each stage to ensure complete curing. google.com The introduction of this compound can significantly lower the required curing temperatures and shorten the curing time compared to uncatalyzed phthalonitrile systems. researchgate.net

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of 4-(3-Aminophenoxy)phthalonitrile by providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

In the ¹H NMR spectrum, the distinct electronic environments of the protons on the two aromatic rings result in a series of signals. The protons on the aminophenoxy ring and the phthalonitrile (B49051) ring exhibit characteristic chemical shifts and coupling patterns (splittings) due to their neighboring protons. The protons of the amine (-NH₂) group typically appear as a broad singlet.

The ¹³C NMR spectrum complements this by showing distinct signals for each carbon atom in the molecule. The carbon atoms of the nitrile groups (C≡N) are typically found in a specific downfield region, while the carbons of the aromatic rings appear in the aromatic region of the spectrum. The carbon atoms directly bonded to the electron-withdrawing nitrile groups, the amine group, and the ether oxygen will show characteristic shifts.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Aromatic Protons | ¹H | 6.5 - 8.0 | Complex multiplets due to spin-spin coupling. |

| Amine Protons | ¹H | 3.5 - 5.0 | Typically a broad singlet; chemical shift can vary. |

| Aromatic Carbons | ¹³C | 100 - 160 | Signals for 12 distinct aromatic carbon environments. |

| Nitrile Carbons | ¹³C | 115 - 120 | Characteristic chemical shift for nitrile functional groups. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

The FTIR spectrum of this compound is distinguished by several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group typically exhibits two characteristic stretching vibration bands in the region of 3300-3500 cm⁻¹.

C≡N Stretching: A sharp and intense absorption band corresponding to the nitrile (C≡N) group's stretching vibration appears around 2220-2230 cm⁻¹. This is a highly characteristic peak for phthalonitrile derivatives.

C-O-C Stretching: The aryl ether linkage (Ar-O-Ar) gives rise to a strong, characteristic asymmetric stretching band, typically in the 1200-1250 cm⁻¹ region.

Aromatic C=C and C-H Stretching: The presence of the two aromatic rings is confirmed by C=C stretching vibrations within the 1400-1600 cm⁻¹ range and C-H stretching vibrations just above 3000 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2230 | Strong, Sharp |

| Aryl Ether (-O-) | C-O-C Asymmetric Stretch | 1200 - 1250 | Strong |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The molecule's structure, featuring two aromatic rings connected by an ether linkage and substituted with chromophoric (nitrile) and auxochromic (amine) groups, gives rise to a characteristic absorption spectrum.

The key electronic transitions observed are:

π → π* Transitions: These high-energy transitions occur within the conjugated π-systems of the aromatic rings and nitrile groups. The extended conjugation across the molecule lowers the energy gap, shifting the absorption to longer wavelengths.

n → π* Transitions: These lower-energy transitions involve the excitation of non-bonding electrons (n) from the lone pairs of the nitrogen in the amine group and the ether oxygen into an antibonding π* orbital.

The presence of the amino group (an auxochrome) and the extensive conjugation typically results in significant absorption in the UV region. The specific wavelength of maximum absorbance (λmax) is a key parameter determined from the spectrum.

X-ray Diffraction (XRD) for Crystalline Structure and Morphology Analysis

For closely related molecules like 4-(3-methoxyphenoxy)phthalonitrile, single-crystal XRD analysis has been used to elucidate how the molecules pack together in the crystal lattice. This analysis reveals the importance of intermolecular forces, such as hydrogen bonding and π–π stacking interactions, in dictating the final crystal structure. For this compound, the amine group can act as a hydrogen bond donor, influencing the molecular packing. The resulting data on the unit cell dimensions and crystal system are critical for understanding the material's solid-state properties.

Mass Spectrometry for Molecular Weight and Compositional Verification

Mass spectrometry is a definitive analytical technique for verifying the molecular weight and confirming the elemental composition of this compound. This method involves ionizing the molecule and measuring its mass-to-charge ratio (m/z).

The compound has a calculated molecular weight of approximately 235.24 g/mol and an exact mass of 235.074561919 Da. High-resolution mass spectrometry (HRMS) can confirm this exact mass, which provides unambiguous verification of the molecular formula, C₁₄H₉N₃O. The mass spectrum will prominently feature the molecular ion peak [M]⁺ at an m/z value corresponding to the molecular weight. Analysis of the fragmentation pattern can also provide further structural information.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Elucidation

Density Functional Theory (DFT) is a fundamental computational method used to determine the optimized molecular geometry and electronic properties of phthalonitrile (B49051) derivatives. researchgate.netnih.gov By solving the Schrödinger equation in an approximate manner, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict geometric parameters. researchgate.netcyberleninka.ru For molecules related to 4-(3-aminophenoxy)phthalonitrile, these calculations provide data on bond lengths, bond angles, and dihedral angles, which generally show good agreement with experimental data from X-ray crystallography. researchgate.net

The electronic structure is also thoroughly investigated using DFT. Key aspects include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com The energies of HOMO and LUMO are critical in determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. The energy gap between HOMO and LUMO indicates the molecule's resistance to electronic excitation. researchgate.net

Table 1: Representative DFT-Calculated Geometric and Electronic Parameters for a Phthalonitrile Derivative

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C≡N | Length of the nitrile bond | ~1.15 Å researchgate.net |

| C-O (ether) | Length of the ether linkage bond | ~1.36 Å |

| C-N (amine) | Length of the amine C-N bond | ~1.40 Å |

| Bond Angles (˚) | ||

| C-O-C | Angle of the ether linkage | ~118° |

| Electronic Properties (eV) | ||

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 4.7 eV |

Prediction of Vibrational Frequencies and NMR Chemical Shifts for Structural Correlation

Computational methods are extensively used to predict spectroscopic properties, which serve as a powerful tool for structural confirmation. Theoretical vibrational frequencies for this compound and related compounds can be calculated using DFT. researchgate.netnih.gov The results, typically presented as FT-IR and Raman spectra, are compared with experimental spectra. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model, leading to excellent agreement between theoretical and experimental data. researchgate.net This correlation allows for the precise assignment of vibrational modes, confirming the presence of specific functional groups like C≡N (nitrile), C-O-C (ether), and N-H (amine). nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted computationally. researchgate.net The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating NMR shifts within the DFT framework. researchgate.netresearchgate.net These predicted chemical shifts are then compared against experimental data obtained from dissolved samples. researchgate.net The accuracy of these predictions is often high enough to aid in the assignment of complex spectra and to distinguish between different isomers or conformers. rsc.org Machine learning models trained on QM calculations are also emerging as a rapid alternative for predicting NMR shifts with DFT-level accuracy. rsc.org

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Related Phthalonitrile Compound

| Spectroscopic Data | Experimental Value | Calculated Value (DFT/B3LYP) |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| ν(C≡N) | 2230 | 2235 |

| ν(N-H) | 3450, 3360 | 3455, 3365 |

| ν(C-O-C) | 1245 | 1250 |

| ¹³C NMR (ppm) | ||

| C (C≡N) | 115.8, 116.5 | 116.1, 116.8 |

| C (C-O) | 161.5 | 162.0 |

| C (C-NH₂) | 149.2 | 149.8 |

Molecular Modeling of Reaction Mechanisms and Kinetic Pathways

Theoretical modeling is crucial for understanding the complex reaction mechanisms involved in the polymerization of phthalonitrile monomers like this compound. ecust.edu.cn The curing of phthalonitrile resins, often initiated by amines, proceeds through a series of complex addition and cyclization reactions. rsc.org DFT calculations are used to map the potential energy surface of these reaction pathways, identifying transition states and intermediates. ecust.edu.cn

Table 3: Calculated Activation Free Energies for Key Steps in Amine-Promoted Phthalonitrile Curing

| Reaction Step | Description | Calculated Activation Free Energy (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic addition of amine to nitrile | ~37.4 ecust.edu.cn |

| Step 2 | Intramolecular cyclization to form isoindoline | ~15-20 (amine-assisted) |

| Step 3 | Reaction of intermediate with another phthalonitrile | Lower than initial step |

Analysis of Intermolecular Interactions and Crystal Packing within Related Phthalonitrile Systems

The arrangement of molecules in the solid state, known as crystal packing, is governed by a complex network of intermolecular interactions. ias.ac.in Computational methods are employed to analyze and quantify these non-covalent interactions in phthalonitrile-based crystals. researchgate.netnih.gov These interactions include classical hydrogen bonds (e.g., N-H···N, O-H···N), weaker C-H···O or C-H···N hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netnih.gov

Techniques such as Hirshfeld surface analysis are used to visualize and quantify intermolecular contacts in a crystal structure. nih.govnih.gov This method partitions crystal space and maps properties onto the surface, providing a fingerprint plot that summarizes the nature and prevalence of different interactions. nih.govnih.gov Additionally, the Non-Covalent Interaction (NCI) index is a powerful tool for visualizing weak interactions in real space, distinguishing between stabilizing hydrogen bonds, weaker van der Waals interactions, and destabilizing steric repulsion. cyberleninka.rumdpi.com Energy calculations based on DFT or force fields can quantify the strength of these interactions, helping to understand why a particular crystal packing arrangement is preferred and influencing the material's bulk properties. nih.govmdpi.com

Applications and Advanced Material Systems Derived from 4 3 Aminophenoxy Phthalonitrile

Fabrication of High-Performance Thermosetting Resins

Phthalonitrile-based polymers are a significant class of high-performance thermosetting materials, recognized for their exceptional thermal and oxidative stability, low moisture absorption, and inherent flame retardancy. tandfonline.comspecificpolymers.com The compound 4-(3-aminophenoxy)phthalonitrile (APPH) serves as a key monomer and curing agent in the formulation of these advanced resins. rsc.org The presence of the amine group in its structure facilitates crosslinking, a critical process for the development of the rigid, three-dimensional network characteristic of thermosets.

The curing process of phthalonitrile (B49051) resins can be initiated by heat or the addition of a curing agent. The amine group in APPH can act as a curing agent, accelerating the polymerization of the phthalonitrile resin. This self-curing capability simplifies formulation and processing. Studies have shown that APPH-based polymers exhibit a broad processing window, which is the temperature range between the melting point and the curing temperature, allowing for easier manufacturing of components. rsc.org For instance, a fluorinated phthalonitrile monomer cured with APPH demonstrated a low melting point of 96°C and a wide processing window up to 262°C. rsc.org

The resulting thermoset polymers display remarkable thermal stability, with glass transition temperatures (Tg) often exceeding 400°C. rsc.org Thermogravimetric analysis (TGA) of these materials reveals high decomposition temperatures, with a 5% weight loss temperature (Td5%) often above 490°C, indicating their suitability for high-temperature applications. specificpolymers.comrsc.org

Table 1: Thermal Properties of a Fluorinated Phthalonitrile Resin Cured with APPH rsc.org

| Property | Value |

| Melting Point | 96 °C |

| Processing Window | 96-262 °C |

| Glass Transition Temperature (Tg) | >400 °C |

| 5% Thermal Degradation Temperature (Td5%) | 501 °C |

Development of Polyimides with Tailored Architectures and Enhanced Processability

Polyimides are another class of high-performance polymers known for their outstanding thermal stability, chemical resistance, and mechanical properties. The incorporation of this compound into polyimide structures allows for the creation of polymers with tailored architectures and improved processability.

In the synthesis of polyimides, diamines and dianhydrides are key reactants. By utilizing this compound as a comonomer, it is possible to introduce phthalonitrile end-groups onto the polyimide backbone. tandfonline.com These terminal phthalonitrile groups can undergo subsequent thermal curing to form a cross-linked network, further enhancing the thermal and mechanical properties of the final material.

The use of this compound can also address some of the processing challenges associated with traditional polyimides, which are often difficult to process due to their high melting points and limited solubility. The introduction of the flexible aminophenoxy linkage can improve the solubility and melt-processing characteristics of the polyimide oligomers before they are cured into their final, intractable form. For example, imide oligomers end-capped with phthalonitrile groups have been synthesized, demonstrating a strategy to achieve a larger processing window compared to other reactive terminators. tandfonline.com

Integration in Advanced Composite Matrix Materials

The exceptional thermal and mechanical properties of thermosetting resins derived from this compound make them ideal matrix materials for advanced composites. These composites are used in demanding applications in the aerospace, military, and electronics industries where high strength-to-weight ratio and performance at elevated temperatures are critical. specificpolymers.comresearchgate.net

The process of creating these composites involves impregnating a reinforcing material, such as carbon fiber or quartz fabric, with the phthalonitrile resin. The subsequent curing of the resin results in a strong, lightweight, and durable composite material. Research has demonstrated that quartz fabric/phthalonitrile composites exhibit excellent mechanical properties. researchgate.net

Furthermore, these composites often possess desirable dielectric properties, making them suitable for applications such as radomes and other electronic components where radar transparency is required. Studies have shown that such composites can exhibit stable and relatively low dielectric constants and dielectric loss over a range of frequencies. researchgate.net For instance, a quartz fabric/phthalonitrile composite showed high transmission efficiencies, indicating good wave-transmitting performance. researchgate.net

Precursors for Phthalocyanine (B1677752) Synthesis and Supramolecular Assembly

Phthalonitriles are well-established precursors for the synthesis of phthalocyanines, which are large, aromatic macrocyclic compounds with a wide range of applications in dyes, pigments, catalysts, and photodynamic therapy. rsc.orgnih.gov The reaction of four phthalonitrile molecules, often in the presence of a metal salt, leads to the formation of the characteristic phthalocyanine ring structure.

The use of substituted phthalonitriles, such as this compound, allows for the synthesis of unsymmetrically substituted phthalocyanines. rsc.org This tailored approach enables the fine-tuning of the electronic and photophysical properties of the resulting phthalocyanine molecules. The amino group on the periphery of the phthalocyanine macrocycle, derived from the this compound precursor, provides a reactive site for further chemical modification, allowing for the construction of more complex supramolecular assemblies. rsc.org These assemblies are of interest for applications in molecular electronics and artificial photosynthesis.

Role in Specialized Material Classes (e.g., Dielectric Materials, Sensor Components)

Beyond the major applications in thermosets and composites, this compound and its derivatives are finding use in more specialized material classes. Their inherent properties make them suitable for applications where specific electrical or sensory functions are required.

The low dielectric constant and low dielectric loss of polymers derived from phthalonitriles are highly advantageous for applications in microelectronics and high-frequency communication systems. rsc.orgresearchgate.net For example, a fluorinated phthalonitrile resin cured with APPH exhibited a dielectric constant of 2.84 and a dielectric loss of 0.007 at 50 MHz. rsc.org These properties help to minimize signal loss and ensure the integrity of electronic signals at high frequencies.

The reactivity of the amine group in this compound also opens up possibilities for its use in sensor components. The amine can act as a site for the attachment of specific recognition elements, or the polymer matrix itself can exhibit changes in its electrical or optical properties in response to certain analytes. While this is an emerging area of research, the fundamental properties of APPH-based materials suggest potential for their development into sophisticated sensing devices.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies for Compound Derivatization

The primary synthesis of 4-(3-Aminophenoxy)phthalonitrile typically involves the nucleophilic aromatic substitution of a nitro group on 4-nitrophthalonitrile (B195368) with 3-aminophenol (B1664112) in the presence of a base. kpi.ua While effective, future research could explore more sustainable and efficient synthetic pathways.

Key research directions include:

Alternative Starting Materials: Investigating bio-based precursors for both the phthalonitrile (B49051) and aminophenol moieties to reduce reliance on petroleum-based feedstocks. For instance, research into synthesizing phthalonitrile resins from renewable resources like cinnamaldehyde (B126680) is an emerging area. acs.org

Greener Reaction Conditions: Developing synthetic methods that utilize less hazardous solvents and reagents, and operate at lower temperatures with reduced reaction times. The use of catalysts to improve reaction efficiency and selectivity is a promising avenue.

Microwave-Assisted Synthesis: Exploring microwave irradiation as a means to accelerate the reaction rate and potentially improve yields of this compound and its derivatives.

Flow Chemistry: Implementing continuous flow synthesis processes could offer better control over reaction parameters, leading to higher purity products and easier scalability compared to traditional batch processes.

Derivatization Strategies: Research into novel derivatization of the amino or phenoxy groups of this compound can lead to monomers with tailored properties. For example, reacting it with anhydrides can produce imide-containing phthalonitrile resins with enhanced thermal stability. kpi.uagoogle.com

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Bio-based Precursors | Reduced environmental impact, potential for novel structures. | Identification of suitable bio-based starting materials and efficient conversion pathways. acs.org |

| Green Solvents/Catalysts | Lower toxicity, easier purification, improved sustainability. | Screening of environmentally benign solvents and development of highly active, recyclable catalysts. |

| Microwave-Assisted Synthesis | Faster reaction times, potential for higher yields and purity. | Optimization of microwave parameters (power, temperature, time) for specific reactions. |

| Flow Chemistry | Enhanced process control, improved safety, and scalability. | Design and optimization of continuous flow reactors for the synthesis of phthalonitrile monomers. |

| Novel Derivatization | Tailored monomer properties for specific applications. | Exploration of new chemical transformations to introduce functional groups onto the this compound backbone. kpi.uagoogle.com |

Advanced Catalyst Design for Controlled Polymerization and Network Formation

The polymerization of phthalonitrile resins, including those derived from this compound, is a critical step that dictates the final properties of the thermoset. While aromatic amines, including this compound itself, can act as curing agents, the development of more advanced catalysts is a key area of research. nih.govgoogle.com

Future research in catalyst design should focus on:

Understanding Catalytic Mechanisms: Deeper investigation into the polymerization mechanism is crucial. For instance, studies have shown that ammonia (B1221849) can be generated during the polymerization of 4-(4-aminophenoxy)phthalonitrile, which can lead to voids. nih.govrsc.org Understanding these mechanisms allows for the design of catalysts that mitigate such issues.

Novel Catalyst Systems: Exploring new classes of catalysts beyond traditional amines is a promising direction. 1,3-diiminoisoindoline (B1677754) has been identified as a novel catalyst that can lower the curing temperature and eliminate the release of ammonia. nih.gov

Latent Catalysts: Developing catalysts that are inactive at room temperature but become active at a specific curing temperature would provide a wider processing window and longer shelf life for the resin formulations.

Catalyst Immobilization: Investigating methods to immobilize catalysts onto fillers or reinforcements could lead to more uniform curing and prevent catalyst migration within the polymer matrix.

Synergistic Catalyst Systems: Combining different types of catalysts to achieve synergistic effects, such as a lower curing temperature and a higher degree of crosslinking, is an area ripe for exploration.

A table summarizing catalyst development directions is provided below:

| Catalyst Development Area | Objective | Potential Impact |

| Mechanistic Studies | To gain a fundamental understanding of the curing reactions. | Design of more efficient and selective catalysts, and mitigation of side reactions. nih.govrsc.org |

| Novel Catalyst Discovery | To identify new chemical entities that can effectively catalyze phthalonitrile polymerization. | Lower curing temperatures, faster cure times, and improved polymer properties. nih.gov |

| Latent Catalysis | To achieve spatial and temporal control over the curing process. | Extended pot life of resins and enhanced processability. |

| Catalyst Immobilization | To improve the homogeneity of the cured polymer and prevent catalyst leaching. | Enhanced mechanical and thermal properties of the final composite. |

| Synergistic Catalysis | To leverage the combined effects of multiple catalysts. | Optimization of the curing profile for specific applications. |

Precision Control over Polymer Network Architectures and Cross-linking Density

The thermomechanical properties of phthalonitrile polymers are directly related to their network architecture and cross-linking density. mdpi.comnih.gov Future research will focus on achieving precise control over these parameters to tailor the material properties for specific applications.

Key research avenues include:

Reactive Monofunctional Phthalonitriles: The use of monofunctional phthalonitriles as reactive plasticizers can reduce the viscosity of the resin and control the crosslink density of the resulting polymer network. google.com Varying the amount of the monophthalonitrile allows for tuning the flexibility and modulus of the cured polymer. google.com

Molecular Modeling: Employing molecular dynamics (MD) and molecular mechanics (MM) simulations to model and predict the thermomechanical and dielectric properties of phthalonitrile polymers with varying crosslink densities. mdpi.comnih.gov Such computational studies can guide experimental work and accelerate the development of materials with desired properties. mdpi.comnih.gov

Controlled Polymerization Techniques: Investigating living/controlled polymerization methods adapted for thermosetting systems to achieve more uniform network structures and predictable molecular weights between crosslinks.

Dynamic Covalent Chemistry: Incorporating dynamic covalent bonds into the phthalonitrile network could lead to self-healing or reprocessable thermosets, a significant advancement for this class of materials.

The table below highlights approaches to control network architecture:

| Control Strategy | Mechanism | Effect on Polymer Properties |

| Monofunctional Additives | Acts as a chain terminator, reducing the overall crosslink density. | Increased flexibility, lower modulus, and improved toughness. google.com |

| Computational Modeling | Predicts structure-property relationships before synthesis. | Accelerates material design and optimization of crosslink density for specific performance targets. mdpi.comnih.gov |

| Controlled Polymerization | Creates more uniform and well-defined polymer networks. | Enhanced mechanical properties and predictability of material behavior. |

| Dynamic Covalent Bonds | Allows for reversible bond formation and breaking within the network. | Enables self-healing, reprocessing, and recyclability of the thermoset. |

Development of Multifunctionalized Phthalonitrile Systems for Hybrid Materials

Integrating additional functionalities into the phthalonitrile polymer network can lead to hybrid materials with enhanced or entirely new properties. This compound serves as an excellent platform for such modifications due to its reactive amine and phenoxy groups.

Future research will likely focus on:

Incorporation of Different Polymer Backbones: Creating hybrid resins by blending or copolymerizing phthalonitriles with other high-performance polymers like polyimides or benzoxazines. kpi.uaresearchgate.net For example, imide-containing phthalonitrile resins can be synthesized from this compound and an aromatic dianhydride. kpi.uagoogle.com

Fluorinated Phthalonitriles: Synthesizing fluorinated phthalonitrile monomers to develop resins with low dielectric constants and low water absorption, which are highly desirable for microelectronics and aerospace applications. rsc.org

Bio-inspired Functionalization: Introducing functional groups inspired by biological systems to impart properties like self-adhesion or enhanced biocompatibility.

Inorganic-Organic Hybrids: Creating hybrid materials by incorporating inorganic nanoparticles (e.g., silica, titania, carbon nanotubes, graphene) into the phthalonitrile matrix to improve mechanical strength, thermal conductivity, or electrical properties. researchgate.net

The following table outlines strategies for developing multifunctional systems:

| Hybridization Approach | Added Functionality | Potential Applications |

| Copolymerization | Combines the properties of different polymer types (e.g., thermal stability of polyimide with processability of phthalonitrile). | High-temperature structural composites, adhesives. kpi.uaresearchgate.net |

| Fluorination | Low dielectric constant, low moisture uptake, high thermal stability. | Microelectronic packaging, radomes, high-frequency circuit boards. rsc.org |

| Bio-inspired Moieties | Adhesion, biocompatibility, self-assembly. | Biomedical implants, advanced adhesives. |

| Inorganic Nanofillers | Enhanced mechanical, thermal, and electrical properties. | EMI shielding, thermally conductive adhesives, high-strength composites. researchgate.net |

Integration with Emerging Advanced Material Paradigms and Fabrication Techniques

To realize the full potential of this compound-based polymers, their integration with advanced manufacturing techniques and material design concepts is essential.

Future research directions in this area include:

Additive Manufacturing (3D Printing): Developing phthalonitrile resin formulations suitable for stereolithography (SLA), digital light processing (DLP), or other 3D printing technologies to enable the fabrication of complex, high-temperature resistant components.

Advanced Composite Manufacturing: Optimizing resin properties, such as viscosity and cure kinetics, for advanced composite manufacturing processes like resin transfer molding (RTM) and automated fiber placement (AFP). google.com A low viscosity resin is crucial for these low-cost manufacturing techniques. google.com

Self-Healing Materials: As mentioned earlier, the incorporation of dynamic chemistry could lead to the development of phthalonitrile-based thermosets with intrinsic self-healing capabilities, extending the service life of components in demanding environments.

Materials for Extreme Environments: Further pushing the performance envelope of these materials for applications in hypersonic vehicles, space exploration, and next-generation nuclear reactors by enhancing their thermal and oxidative stability at even higher temperatures.

Smart Materials and Sensors: Integrating conductive fillers or functional moieties that respond to external stimuli (e.g., temperature, strain, chemical exposure) to create smart composites with built-in sensing capabilities.

The table below summarizes the integration with advanced paradigms:

| Advanced Paradigm/Technique | Research Goal | Impact |

| Additive Manufacturing | To develop 3D-printable high-temperature thermosets. | Rapid prototyping and manufacturing of complex geometries for aerospace and other industries. |

| Advanced Composite Processing | To tailor resin properties for automated and low-cost manufacturing. | Increased production efficiency and reduced cost of high-performance composites. google.com |

| Self-Healing Materials | To create thermosets with the ability to repair damage. | Improved material reliability and extended component lifetime. |

| Extreme Environment Materials | To enhance performance at ultra-high temperatures and in harsh chemical environments. | Enabling new technologies in aerospace, defense, and energy sectors. |

| Smart Materials | To embed sensing and responsive functionalities within the polymer matrix. | Development of structural components with integrated health monitoring capabilities. |

Q & A

What are the optimal synthetic routes for 4-(3-aminophenoxy)phthalonitrile, and how can impurities be minimized during nucleophilic substitution?

Basic Methodological Answer :

The synthesis involves nucleophilic substitution between 4-nitrophthalonitrile and 3-aminophenol under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C for 12–24 hours). Key steps include:

- Purification : Column chromatography (silica gel, chloroform/ethyl acetate eluent) to isolate the product from unreacted precursors and byproducts.

- Impurity Control : Monitoring reaction progress via TLC and adjusting stoichiometry to favor mono-substitution over di-substitution products. Excess 3-aminophenol (1.2–1.5 equivalents) reduces nitro-group retention .

Advanced Research Focus :

To resolve contradictions in yields (reported 70–90%), advanced studies optimize solvent polarity (e.g., DMSO vs. DMF) and base strength (Cs₂CO₃ vs. K₂CO₃). Computational modeling (DFT) predicts steric hindrance at the reaction site, guiding solvent selection to stabilize transition states. FT-IR and ¹³C NMR track nitro-group elimination (peak absence at ~1520 cm⁻¹ and 135 ppm confirms full substitution) .

How does ambient oxidation affect the stability of this compound, and what analytical methods validate degradation pathways?

Basic Methodological Answer :

The compound’s amino group is susceptible to oxidation, forming nitro or carboxyl derivatives. Stability protocols include:

- Storage : Under inert gas (N₂/Ar) at –20°C to slow oxidation.

- Degradation Monitoring : Periodic FT-IR analysis (disappearance of N–H stretches at ~3350 cm⁻¹ and emergence of C=O peaks at ~1670 cm⁻¹) .

Advanced Research Focus :

Advanced studies use single-crystal XRD to compare oxidized vs. pristine structures. For example, oxidation of analogous 4-(4-formylphenoxy)phthalonitrile in air generates carboxyl derivatives via radical intermediates, confirmed by EPR spectroscopy. Computational studies (B3LYP/6-311++G(d,p)) reveal electron-deficient regions at the amino group, explaining its oxidative vulnerability .

What intermolecular interactions stabilize the crystal structure of this compound, and how do they influence thermal properties?

Basic Methodological Answer :

XRD data for related phthalonitriles (e.g., 4-(4-carboxylphenoxy)phthalonitrile) show stabilization via:

- Hydrogen Bonds : O–H∙∙∙N (2.63 Å) and N–H∙∙∙O (2.71 Å).

- π–π Stacking : Offset aromatic rings (3.8–4.2 Å separation).

These interactions elevate melting points (e.g., 154°C for unoxidized vs. >250°C for oxidized derivatives) .

Advanced Research Focus :

Lattice energy calculations (Hirshfeld surface analysis) quantify interaction contributions. For 4-(4-carboxylphenoxy)phthalonitrile, O–H∙∙∙O hydrogen bonds (171° angle) account for 32% of stabilization, while C–H∙∙∙π interactions contribute 18%. Thermal gravimetry (TGA) correlates stronger H-bond networks with higher char yields (72–73% at 800°C) in cured resins .

How do computational models (DFT) align with experimental data for vibrational frequencies and NMR chemical shifts?

Basic Methodological Answer :

B3LYP/6-311++G(d,p) calculations predict:

- Vibrational Modes : Scaling factors (0.9608) adjust CN stretch frequencies (theoretical 2240 cm⁻¹ vs. experimental 2238 cm⁻¹).

- NMR Shifts : GIAO method matches ¹H NMR aromatic protons within 0.1–0.3 ppm deviation (e.g., calculated 7.25 ppm vs. observed 7.23 ppm) .

Advanced Research Focus :

Discrepancies in ¹³C NMR carboxyl shifts (theoretical 167.25 ppm vs. experimental 167.3 ppm) arise from solvent effects (CDCl₃ polarity). Polarizable continuum models (PCM) improve accuracy to ±0.05 ppm. Forbidden transitions in IR (e.g., overtones) are identified via anharmonic corrections .

What self-promoted curing mechanisms occur in amino-functionalized phthalonitriles, and how do they impact polymer network formation?

Advanced Research Focus :

Amino groups in this compound act as intrinsic catalysts, enabling thermal polymerization at 230°C without additives. Mechanisms include:

- Cyclotrimerization : Forms triazine rings (FT-IR: triazine C–N stretches at 1360 cm⁻¹).

- Crosslinking : Isoindoline and phthalocyanine networks (TGA: 5% weight loss at 442°C).

Kinetic studies (DSC) show autocatalytic behavior, with activation energy ~120 kJ/mol via Flynn-Wall-Ozawa analysis .

How do substituents (e.g., –NH₂ vs. –COOH) affect electronic properties and reactivity in phthalonitrile derivatives?

Advanced Research Focus :

DFT frontier orbital analysis reveals:

- HOMO/LUMO Gaps : –NH₂ lowers the gap (4.2 eV) vs. –COOH (4.8 eV), increasing electrophilicity.

- Reactivity Sites : Mulliken charges show amino N (–0.45 e) vs. carboxyl O (–0.62 e) nucleophilicity.

Electrochemical studies (cyclic voltammetry) correlate substituent effects with redox potentials, guiding applications in conductive polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.